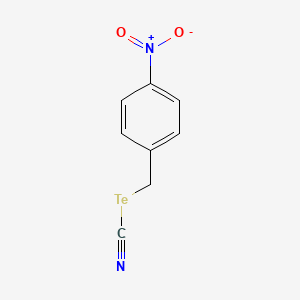
(4-Nitrophenyl)methyl tellurocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl tellurocyanate is an organotellurium compound characterized by the presence of a tellurocyanate group attached to a (4-nitrophenyl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-nitrophenyl)methyl tellurocyanate typically involves the reaction of (4-nitrophenyl)methyl halides with potassium tellurocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(4-Nitrophenyl)methyl halide+Potassium tellurocyanate→(4-Nitrophenyl)methyl tellurocyanate+Potassium halide
The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (4-Nitrophenyl)methyl tellurocyanate undergoes various chemical reactions, including:
Oxidation: The tellurocyanate group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tellurocyanate group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: (4-Aminophenyl)methyl tellurocyanate.
Substitution: Corresponding substituted tellurocyanates.
科学的研究の応用
(4-Nitrophenyl)methyl tellurocyanate has several applications in scientific research:
Biology: Potential use in the development of tellurium-based drugs due to its unique redox properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, including tellurium-containing polymers and nanomaterials.
作用機序
The mechanism of action of (4-nitrophenyl)methyl tellurocyanate involves its redox properties and ability to form stable complexes with various biomolecules. The tellurocyanate group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
類似化合物との比較
- (4-Nitrophenyl)methyl selenocyanate
- (4-Nitrophenyl)methyl thiocyanate
- (4-Nitrophenyl)methyl cyanate
Comparison:
- (4-Nitrophenyl)methyl tellurocyanate is unique due to the presence of tellurium, which imparts distinct redox properties compared to its sulfur, selenium, and oxygen analogs.
- (4-Nitrophenyl)methyl selenocyanate and (4-Nitrophenyl)methyl thiocyanate are less stable and more prone to decomposition.
- (4-Nitrophenyl)methyl cyanate lacks the redox activity associated with tellurium, making it less effective in applications requiring oxidative stress induction.
特性
CAS番号 |
78622-25-0 |
|---|---|
分子式 |
C8H6N2O2Te |
分子量 |
289.7 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl tellurocyanate |
InChI |
InChI=1S/C8H6N2O2Te/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 |
InChIキー |
FQBYZQFQMSUXFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C[Te]C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



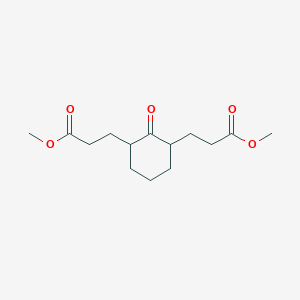

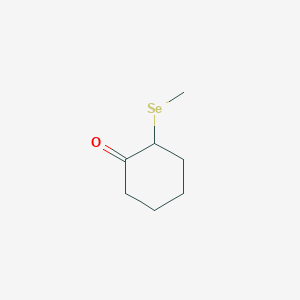
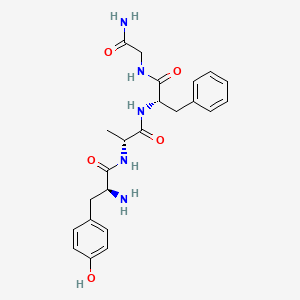
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
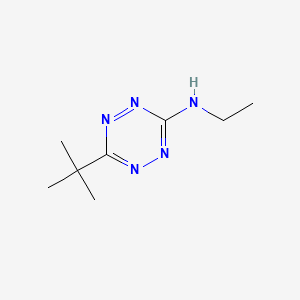

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
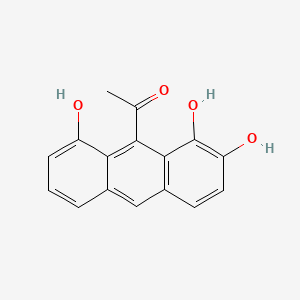
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


